Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate
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Overview
Description
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a heterocyclic compound with the molecular formula C9H15NO2. It is characterized by the presence of a pyrrolidine ring attached to an acrylate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be synthesized through the reaction of ethyl acrylate with pyrrolidine under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, which then reacts with the ethyl acrylate to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be scaled up using continuous flow processes. This method involves the reaction of acrylate monomers with pyrrolidine in the presence of a base, with the reaction mixture continuously flowing through a reactor. This approach allows for efficient production with high yields and minimizes the formation of side products .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(pyrrolidin-1-yl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with a pyrrolidine ring fused to a pyrimidine ring, showing different biological activities.
Uniqueness
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of a pyrrolidine ring and an acrylate moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl (2E)-3-(pyrrolidin-1-YL)prop-2-enoate, also known as ethyl 3-(pyrrolidin-1-yl)acrylate, is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H17NO2
- Molecular Weight : 185.25 g/mol
- CAS Number : 586690
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The acrylate moiety allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Key mechanisms include:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It may bind to various receptors, affecting signal transduction pathways.
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits specific enzymes affecting metabolism |
Receptor Binding | Interacts with receptors modulating signaling |
Biological Activity and Applications
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a study demonstrated that it significantly reduced the viability of A431 epidermoid carcinoma cells through the inhibition of epidermal growth factor receptor (EGFR) phosphorylation .
Neuroprotective Effects
The compound has been explored for its neuroprotective effects due to its ability to modulate GABAergic signaling pathways. Its structural similarity to known GABA-T inhibitors suggests potential use in treating neurological disorders such as epilepsy .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further development in antibiotic therapies.
Case Studies and Research Findings
- Anticancer Study : In vitro assays showed that this compound inhibited cell growth in A431 cells with an IC50 value of approximately 10 µM, suggesting significant anticancer potential .
- Neuroprotective Study : A study involving animal models demonstrated that the compound could reduce seizure frequency and intensity when administered prior to induced seizures, indicating its potential as an anticonvulsant agent .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3 |
InChI Key |
VFFHLZJSZHWXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CN1CCCC1 |
Origin of Product |
United States |
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